
(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under appropriate conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in large quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automated Processes: Utilizing automated processes and equipment to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent.
(S)-2-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent.
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: Contains a methyl group instead of a fluoro group.
Uniqueness
(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1228561-46-3 |
|---|---|
Molecular Formula |
C10H11ClFN |
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
KJDXZJUCMYYZNJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


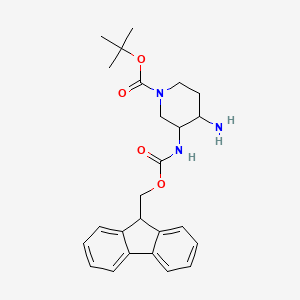
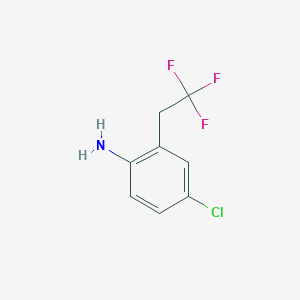


![5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12978553.png)
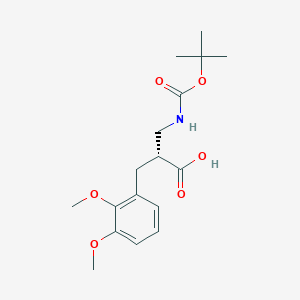
![5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B12978568.png)



![3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12978580.png)
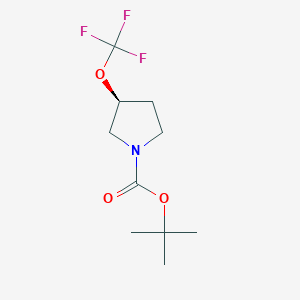
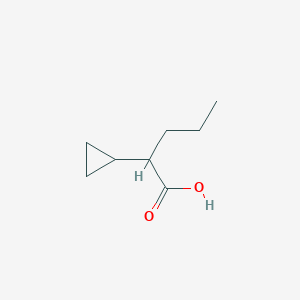
![6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B12978598.png)
